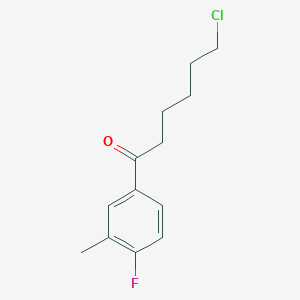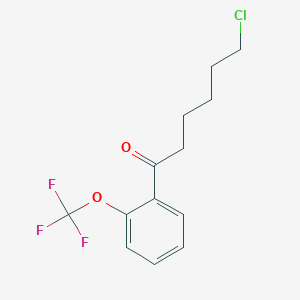
Diethyl-bis-(benzylthio)tetrathiafulvalen
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl bis-(benzylthio)tetrathiafulvalene is an organic compound with the molecular formula C24H24S6 and a molecular weight of 504.84 g/mol This compound is known for its unique structure, which includes multiple sulfur atoms and benzylthio groups
Wissenschaftliche Forschungsanwendungen
Diethyl bis-(benzylthio)tetrathiafulvalene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of conductive polymers and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of advanced materials with specific electronic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl bis-(benzylthio)tetrathiafulvalene typically involves the reaction of tetrathiafulvalene derivatives with benzylthiol in the presence of a base. The reaction is carried out under inert conditions to prevent oxidation and other side reactions. The general reaction scheme is as follows:
Starting Materials: Tetrathiafulvalene derivative and benzylthiol.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere (e.g., nitrogen or argon) at a temperature range of 50-100°C.
Catalysts and Reagents: A base such as sodium hydride or potassium carbonate is used to facilitate the reaction.
Industrial Production Methods: While the industrial production methods for Diethyl bis-(benzylthio)tetrathiafulvalene are not well-documented, the synthesis on a larger scale would likely involve similar reaction conditions with optimization for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: Diethyl bis-(benzylthio)tetrathiafulvalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form radical cations, which are of interest in the study of conductive materials.
Reduction: Reduction reactions can revert the oxidized forms back to the neutral state.
Substitution: The benzylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include iodine and ferric chloride.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products:
Oxidation Products: Radical cations and dications.
Reduction Products: Neutral tetrathiafulvalene derivatives.
Substitution Products: Compounds with modified benzylthio groups.
Wirkmechanismus
The mechanism of action of Diethyl bis-(benzylthio)tetrathiafulvalene involves its ability to undergo redox reactions. The compound can donate or accept electrons, forming radical cations or anions. These redox properties make it a valuable tool in the study of electron transfer processes. The molecular targets and pathways involved include interactions with conductive polymers and biological redox systems.
Vergleich Mit ähnlichen Verbindungen
Tetrathiafulvalene: A parent compound with similar redox properties but lacking the benzylthio groups.
Bis(ethylthio)tetrathiafulvalene: Similar structure but with ethylthio groups instead of benzylthio groups.
Bis(methylthio)tetrathiafulvalene: Another similar compound with methylthio groups.
Uniqueness: Diethyl bis-(benzylthio)tetrathiafulvalene is unique due to the presence of benzylthio groups, which enhance its solubility and reactivity compared to other tetrathiafulvalene derivatives. This makes it particularly useful in the synthesis of advanced materials and in studies involving electron transfer processes.
Eigenschaften
IUPAC Name |
4,5-bis(benzylsulfanyl)-2-(4,5-diethyl-1,3-dithiol-2-ylidene)-1,3-dithiole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24S6/c1-3-19-20(4-2)28-23(27-19)24-29-21(25-15-17-11-7-5-8-12-17)22(30-24)26-16-18-13-9-6-10-14-18/h5-14H,3-4,15-16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKHAPYKCWDVSJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C2SC(=C(S2)SCC3=CC=CC=C3)SCC4=CC=CC=C4)S1)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24S6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649838 |
Source


|
| Record name | 2-[4,5-Bis(benzylsulfanyl)-2H-1,3-dithiol-2-ylidene]-4,5-diethyl-2H-1,3-dithiole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
698359-01-2 |
Source


|
| Record name | 2-[4,5-Bis(benzylsulfanyl)-2H-1,3-dithiol-2-ylidene]-4,5-diethyl-2H-1,3-dithiole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














